

"confirming the structure of venlafaxine intermediate using NMR and Mass Spec"

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Compound of Interest

Compound Name: 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

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An Essential Guide to Confirming the Structure of Venlafaxine Intermediates using NMR and Mass Spectrometry

In the synthesis of active pharmaceutical ingredients (APIs) like Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor, the rigorous characterization of synthetic intermediates is a critical step. This ensures the final product's purity, safety, and efficacy. This guide provides a detailed comparison of analytical techniques, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), for the structural confirmation of a key venlafaxine intermediate: 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol.

This document serves as a resource for researchers and drug development professionals, offering objective comparisons with alternative methods and providing the supporting experimental data and protocols necessary for replication and validation.

Structural Elucidation of 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol

The primary methods for unambiguously determining the structure of this intermediate are NMR spectroscopy and Mass Spectrometry. These techniques provide detailed information about the molecular framework and mass, respectively. Infrared (IR) spectroscopy and

elemental analysis are often used as complementary techniques for confirmation of functional groups and empirical formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled in its ability to provide a detailed map of the carbon-hydrogen framework of a molecule. Both ^1H and ^{13}C NMR are essential for full characterization.

^1H NMR Data: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

^{13}C NMR Data: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their bonding environment (e.g., alkyl, aromatic, carbonyl).

Technique	Observed Chemical Shifts (δ , ppm) and Multiplicities	Interpretation
^1H NMR	7.1–7.2 (d, 2H, Ar-H); 6.72–6.84 (d, 2H, Ar-H); 4.1 (d, 2H, $\text{CH}_2\text{-N}$); 3.7 (s, 3H, OCH_3); 3.4 (t, 1H, Ar-CH-Cyclo); 2.4 (s, 1H, OH); 1.02–1.08 (d, 1H, Cyclohexyl-H)	Confirms the presence of a para-substituted benzene ring, a methoxy group, and the cyclohexanol moiety. The splitting patterns (d - doublet, t - triplet, s - singlet) help to establish the connectivity of the protons.[1]
^{13}C NMR	Specific shifts corresponding to aromatic carbons, the methoxy carbon, the cyano carbon, and the aliphatic carbons of the cyclohexyl ring.	Provides a carbon count and confirms the presence of all key functional groups and structural components.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.

Technique	Observed m/z	Interpretation
GC-MS	178 (M+H) ⁺	This corresponds to a fragment of Venlafaxine, not the intermediate itself. Specific MS data for the intermediate is crucial for confirmation. The expected molecular ion peak for C ₁₅ H ₁₉ NO ₂ would be at m/z 245.
Fragmentation	Characteristic fragments would include the loss of the cyano group (-26 Da), the loss of water (-18 Da) from the cyclohexanol ring, and fragments corresponding to the methoxybenzyl moiety.	Analysis of the fragmentation pattern helps to piece together the different components of the molecule, confirming the proposed structure. ^[2]

Comparison with Alternative Analytical Techniques

While NMR and MS are primary techniques, a multi-faceted approach using other methods provides a more robust confirmation of structure.

Technique	Strengths	Limitations	Role in Confirmation
FT-IR Spectroscopy	Excellent for identifying functional groups (e.g., -OH, C≡N, C-O). Fast and non-destructive.	Provides limited information on the overall molecular skeleton. Not suitable for complex mixture analysis without separation.	Confirms the presence of the hydroxyl (approx. 3454 cm ⁻¹) and cyano (approx. 1435 cm ⁻¹) functional groups, which are key features of the intermediate.[1]
X-Ray Crystallography	Provides the absolute, three-dimensional structure of a molecule in the solid state.	Requires a suitable single crystal, which can be difficult to grow.	When successful, it provides unequivocal proof of structure. The crystal structure for two polymorphs of this intermediate has been reported.[1]
Elemental Analysis	Determines the percentage composition of elements (C, H, N), allowing for the calculation of the empirical formula.	Does not provide information on connectivity or isomerism. Requires a highly pure sample.	Confirms that the empirical formula of the isolated compound matches the proposed molecular formula (C ₁₅ H ₁₉ NO ₂).[1]

Experimental Protocols

NMR Spectroscopy

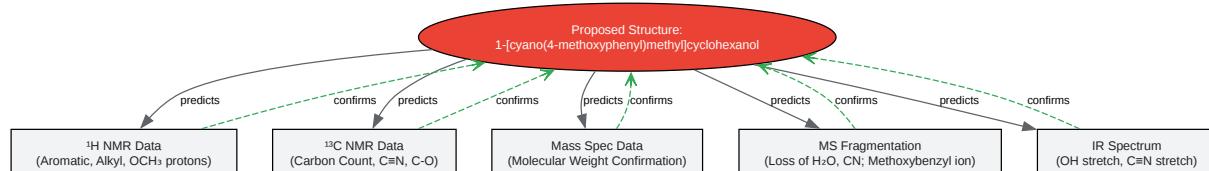
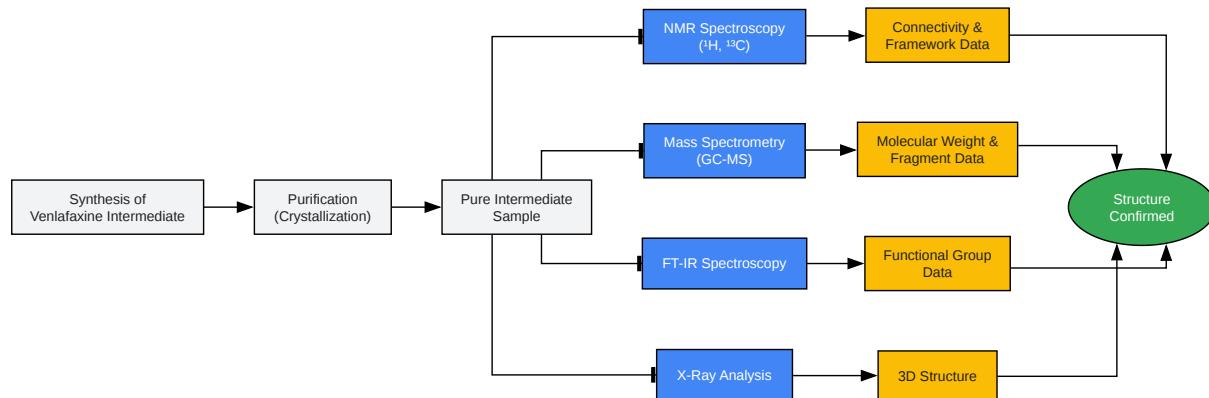
- Sample Preparation: Dissolve approximately 5-10 mg of the purified venlafaxine intermediate in ~0.6 mL of deuterated chloroform (CDCl₃).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.[1]

- ^1H NMR Parameters: Typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and acquisition of 16-32 scans.
- ^{13}C NMR Parameters: Typical parameters include a 45° pulse angle, a relaxation delay of 2 seconds, and acquisition of 1024-2048 scans with proton decoupling.

Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of the intermediate in a suitable volatile solvent like methanol or dichloromethane (1 mg/mL).
- Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.
- GC Conditions: Use a capillary column (e.g., DB-5ms). Program the oven temperature to ramp from an initial temperature (e.g., 100°C) to a final temperature (e.g., 280°C) to ensure elution of the analyte.
- MS Conditions: Set the mass spectrometer to scan a mass range of m/z 40-500. The electron energy is typically set at 70 eV.

Visualizing the Analytical Process



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